2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

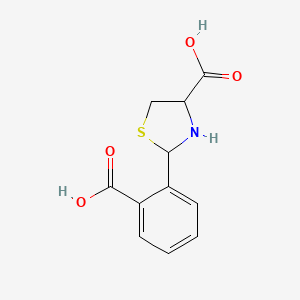

2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 280108-16-9) is a thiazolidine derivative characterized by a bicyclic structure combining a thiazolidine ring and a phenyl group substituted with a carboxylic acid at the ortho position. Its molecular formula is C₁₁H₁₁NO₄S, with a molecular weight of 253.27 g/mol . The compound exhibits stereochemical diversity due to two defined stereocenters, influencing its interactions in biological systems.

Properties

IUPAC Name |

2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c13-10(14)7-4-2-1-3-6(7)9-12-8(5-17-9)11(15)16/h1-4,8-9,12H,5H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGKHXCXWMNFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-aminothiophenol with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Esters and amides of the carboxylic acid groups.

Scientific Research Applications

2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives are a versatile class of compounds with variations in substituents on the phenyl ring or thiazolidine nucleus. Below is a detailed comparison of 2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Trends

Substituent Effects on Bioactivity: Nitro (-NO₂) groups (e.g., 2-(4-nitrophenyl)) confer potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), attributed to electron-withdrawing effects enhancing membrane disruption . Hydroxyl (-OH) groups (e.g., 2-(2-hydroxyphenyl)) correlate with antioxidant capacity and tyrosinase inhibition, likely due to radical scavenging and metal chelation .

Stereochemical Influence :

- The (4S)-configured 2-(3-hydroxyphenyl) derivative (CAS: 1217529-11-7) demonstrates stereospecific interactions in biological assays, underscoring the importance of chirality in drug design .

Synthetic Accessibility :

- Derivatives are typically synthesized via condensation of cysteine with substituted aldehydes. For example, the target compound may be derived from 2-carboxybenzaldehyde and cysteine, while nitro-substituted analogs require nitrobenzaldehydes .

Table 2: Analytical Methods for Detection

Biological Activity

2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The thiazolidine framework consists of a five-membered ring containing sulfur and nitrogen atoms, which contributes significantly to its biological activity. The presence of carboxylic acid groups enhances solubility and reactivity, making it a suitable candidate for various biological assays.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant properties. A series of synthesized 2-aryl thiazolidine-4-carboxylic acids were evaluated for their total antioxidant capacity using various methods including DPPH and ABTS radical scavenging assays.

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 85.5 ± 0.5 | 92.0 ± 0.3 | 16.5 ± 0.4 |

| Vitamin C (Control) | 100 | 100 | 10.0 ± 0.2 |

The results indicate that the compound shows significant radical scavenging activity, comparable to that of standard antioxidants like Vitamin C .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. Inhibition studies revealed that this compound effectively inhibits tyrosinase activity.

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 16.5 ± 0.37 |

| Kojic Acid (Standard) | 15.9 ± 2.5 |

The compound's IC50 value indicates its potential as a natural tyrosinase inhibitor, making it a candidate for cosmetic applications .

The biological activities of thiazolidine derivatives are often attributed to their ability to modulate oxidative stress and influence cellular signaling pathways. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies

- Antioxidant Efficacy in Cellular Models : In vitro studies using human cell lines demonstrated that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS), indicating its protective effects against oxidative stress.

- In Vivo Studies : Animal models treated with the compound showed improved markers of oxidative stress and inflammation, suggesting potential therapeutic benefits in conditions characterized by oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.